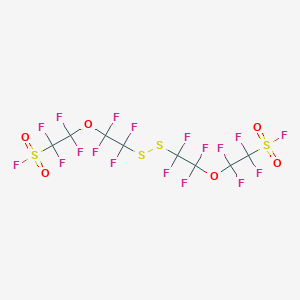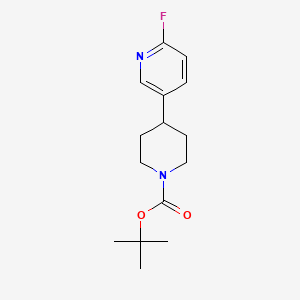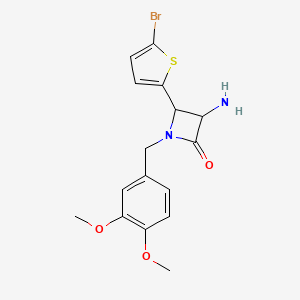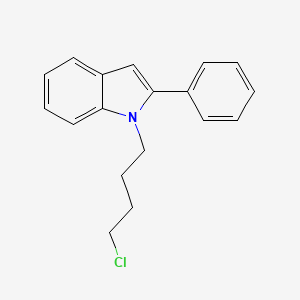
N-Acetyl-1-aspartylglutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Acetyl-1-aspartylglutamic acid is synthesized enzymatically from its two precursors, N-acetylaspartic acid and glutamic acid. The synthesis involves the formation of a peptide bond between these two molecules .
Industrial Production Methods: The industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes for its synthesis. These enzymes catalyze the formation of the peptide bond under controlled conditions, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-1-aspartylglutamic acid undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is hydrolyzed in the synaptic space by specific peptidases .
Common Reagents and Conditions: The hydrolysis of this compound is typically catalyzed by enzymes such as glutamate carboxypeptidase II. This reaction occurs under physiological conditions, with the presence of water and appropriate pH levels .
Major Products: The primary products of the hydrolysis of this compound are N-acetylaspartic acid and glutamic acid .
Applications De Recherche Scientifique
N-Acetyl-1-aspartylglutamic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a neuromodulator in studies of glutamatergic synapses and has been investigated for its potential therapeutic effects in various neurological conditions . Additionally, it is used in the development of antiallergic medications for eye drops and nasal preparations .
Mécanisme D'action
N-Acetyl-1-aspartylglutamic acid exerts its effects by activating the metabotropic glutamate receptor type 3. This activation leads to the inhibition of the release of neurotransmitters and the regulation of gene expression . The compound’s interaction with this receptor causes an activation of G proteins, which reduce the concentration of second messengers such as cAMP and cGMP in nerve cells and glia .
Comparaison Avec Des Composés Similaires
- N-Acetylaspartic acid
- Glutamic acid
- N-Acetylaspartylglutamate
Comparison: N-Acetyl-1-aspartylglutamic acid is unique in its ability to act as a neuromodulator by activating the metabotropic glutamate receptor type 3. This distinguishes it from other similar compounds, such as N-acetylaspartic acid and glutamic acid, which do not have the same neuromodulatory effects .
Propriétés
Formule moléculaire |
C11H16N2O8 |
|---|---|
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
2-[(2-acetamido-3-carboxypropanoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21) |
Clé InChI |
OPVPGKGADVGKTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester](/img/structure/B12063899.png)
